molecular formula C14H16O3 B1610608 1-Benzyl-4-oxocyclohexanecarboxylic acid CAS No. 56868-12-3

1-Benzyl-4-oxocyclohexanecarboxylic acid

Cat. No.: B1610608
CAS No.: 56868-12-3
M. Wt: 232.27 g/mol
InChI Key: NCNJCLUMOVAEAK-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3. It is characterized by a benzyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with cyclohexanone, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-oxocyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a benzyl group and a ketone-carboxylic acid combination on the cyclohexane ring. This structural arrangement imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-benzyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNJCLUMOVAEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482460
Record name 1-benzyl-4-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56868-12-3
Record name 1-benzyl-4-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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